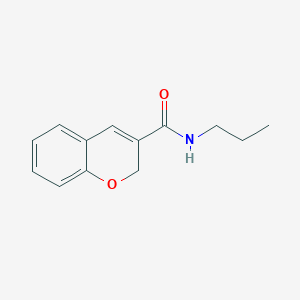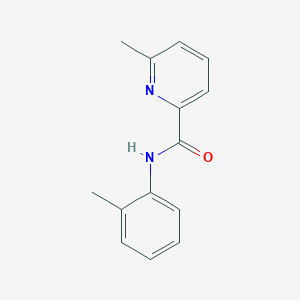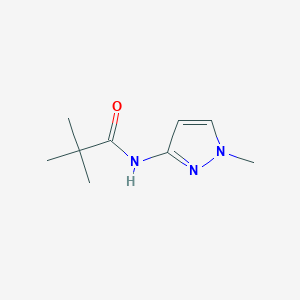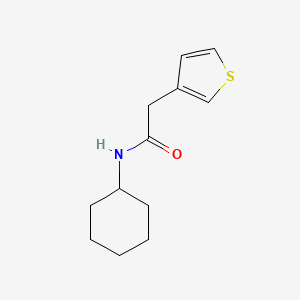![molecular formula C16H18N2O2 B7474318 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide is a selective inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide binds to the ATP-binding site of CK2, preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the effectiveness of chemotherapy and radiation therapy. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide. One potential direction is the investigation of its use in combination with other targeted therapies for cancer treatment. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and its combination with other targeted therapies may further improve treatment outcomes. Another future direction is the investigation of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide's potential use in the treatment of neurodegenerative diseases. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in preclinical studies, and its clinical potential in this area warrants further investigation. Finally, the development of more potent and selective inhibitors of CK2, based on the structure of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide, may provide new tools for the study of CK2 and its role in disease.
Synthesis Methods
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide involves several steps, including the reaction of 2-methyl-4-(4,5-dihydro-1,3-oxazol-2-yl)aniline with cyclopentanecarboxylic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-17-15(10-20-11)12-6-8-14(9-7-12)18-16(19)13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELIEWHZEUGDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)